Nifuradene

Vue d'ensemble

Description

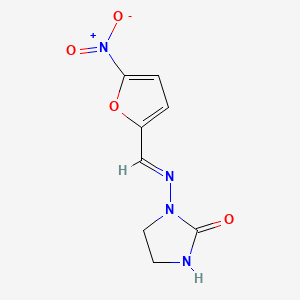

Le nifuradène est un composé antibactérien synthétique appartenant à la classe des nitrofuranes. Il est connu pour son activité antibactérienne à large spectre et est principalement utilisé en médecine vétérinaire. La formule moléculaire du nifuradène est C8H8N4O4 , et sa masse moléculaire est de 224,17 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le nifuradène peut être synthétisé par condensation du 5-nitro-2-furfuraldéhyde avec la 2-imidazolidinone. La réaction implique généralement l'utilisation d'un solvant approprié tel que l'éthanol et d'un catalyseur tel que l'acide acétique. Le mélange réactionnel est chauffé sous reflux pour faciliter la réaction de condensation .

Méthodes de production industrielle : Dans les milieux industriels, la production du nifuradène implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Types de réactions :

Oxydation : Le nifuradène peut subir des réactions d'oxydation, en particulier au niveau du groupe nitro, conduisant à la formation de divers métabolites oxydatifs.

Réduction : Le groupe nitro du nifuradène peut être réduit en groupe amino dans des conditions spécifiques, telles que la présence d'agents réducteurs comme le gaz hydrogène et un catalyseur de palladium.

Substitution : Le nifuradène peut participer à des réactions de substitution nucléophile, où le groupe nitro peut être remplacé par d'autres nucléophiles

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Gaz hydrogène, palladium sur carbone.

Substitution : Hydroxyde de sodium, éthanol

Principaux produits formés :

Oxydation : Métabolites oxydatifs.

Réduction : Dérivés aminés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé

4. Applications de la recherche scientifique

Le nifuradène a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de chimie et de réactivité des nitrofuranes.

Biologie : Investigué pour ses propriétés antibactériennes et ses mécanismes d'action contre diverses souches bactériennes.

Médecine : Exploré pour des applications thérapeutiques potentielles, en particulier dans le traitement des infections bactériennes chez les animaux.

Industrie : Utilisé dans la formulation de produits pharmaceutiques vétérinaires et comme étalon de référence en chimie analytique .

5. Mécanisme d'action

Le nifuradène exerce ses effets antibactériens en interférant avec la synthèse de l'ADN bactérien. Le groupe nitro du nifuradène est réduit au sein de la cellule bactérienne, conduisant à la formation d'intermédiaires réactifs qui provoquent des dommages à l'ADN. Cela se traduit finalement par l'inhibition de la croissance bactérienne et la mort cellulaire. Les principales cibles moléculaires sont les enzymes bactériennes impliquées dans la réplication et la réparation de l'ADN .

Composés similaires :

Nitrofurantoïne : Un autre dérivé du nitrofurane possédant des propriétés antibactériennes similaires.

Furazolidone : Un composé du nitrofurane utilisé pour traiter les infections bactériennes et protozoaires.

Nitrofurazone : Utilisé comme agent antibactérien topique

Unicité du nifuradène : Le nifuradène est unique dans sa configuration structurale spécifique, qui lui confère une activité antibactérienne et des propriétés pharmacocinétiques distinctes. Comparé aux autres dérivés du nitrofurane, le nifuradène a un spectre d'activité plus large et est particulièrement efficace contre certaines souches bactériennes résistantes .

Applications De Recherche Scientifique

Nifuradene has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.

Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

Medicine: Explored for potential therapeutic applications, particularly in the treatment of bacterial infections in animals.

Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference standard in analytical chemistry .

Mécanisme D'action

Nifuradene exerts its antibacterial effects by interfering with bacterial DNA synthesis. The nitro group in this compound is reduced within the bacterial cell, leading to the formation of reactive intermediates that cause DNA damage. This ultimately results in the inhibition of bacterial growth and cell death. The primary molecular targets are bacterial enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.

Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.

Nitrofurazone: Used as a topical antibacterial agent

Uniqueness of Nifuradene: this compound is unique in its specific structural configuration, which imparts distinct antibacterial activity and pharmacokinetic properties. Compared to other nitrofuran derivatives, this compound has a broader spectrum of activity and is particularly effective against certain resistant bacterial strains .

Activité Biologique

Nifuradene, a nitrofuran compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nitro group attached to a furan ring structure. Its chemical formula is with a molecular weight of 224.17 g/mol. The presence of the nitro group is crucial for its biological activity, influencing its pharmacokinetics and mechanism of action.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The nitro group plays a vital role in disrupting bacterial DNA synthesis, leading to cell death.

- Anticancer Activity : Studies have indicated that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. It has shown potential in targeting various cancer types through mechanisms involving oxidative stress and DNA damage.

Biological Activity Data

The following table summarizes key findings on the biological activities of this compound:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.5 | DNA synthesis inhibition |

| Antibacterial | Escherichia coli | 3.0 | Cell membrane disruption |

| Anticancer | Human breast cancer cells | 5.0 | Apoptosis induction via oxidative stress |

| Anticancer | Human colon cancer cells | 7.5 | DNA damage response activation |

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound was effective against multi-drug resistant strains of bacteria, outperforming traditional antibiotics in specific assays. The study highlighted its potential as an alternative treatment option for resistant infections . -

Anticancer Properties :

Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. In vitro studies showed a significant reduction in cell viability at concentrations as low as 5 µM, indicating its potency as an anticancer agent . -

Toxicological Assessments :

While this compound shows promising therapeutic effects, it is essential to note its potential carcinogenicity as reported by the California Office of Environmental Health Hazard Assessment. Long-term exposure studies have raised concerns regarding its safety profile .

Propriétés

IUPAC Name |

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c13-8-9-3-4-11(8)10-5-6-1-2-7(16-6)12(14)15/h1-2,5H,3-4H2,(H,9,13)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVAVMVWTLLTCH-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-84-0 | |

| Record name | Nifuradene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxafuradene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NIFURADENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VX65207DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.